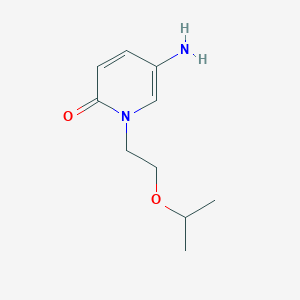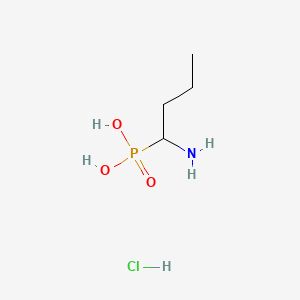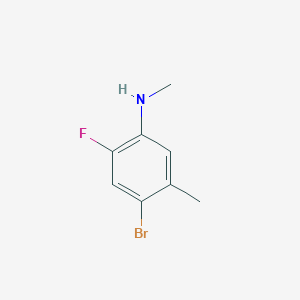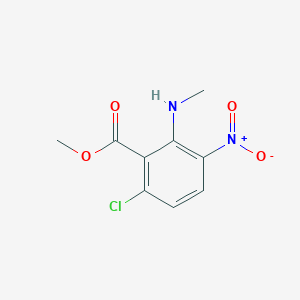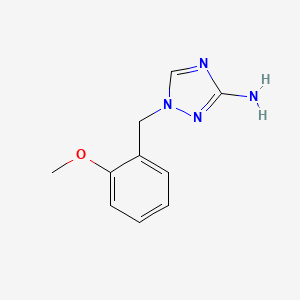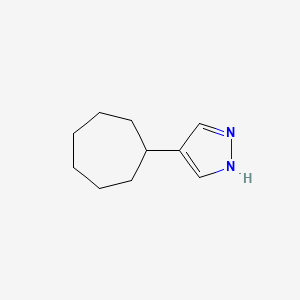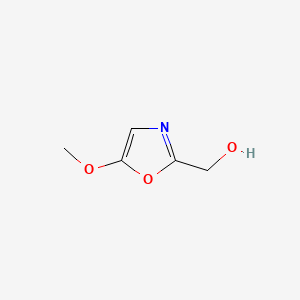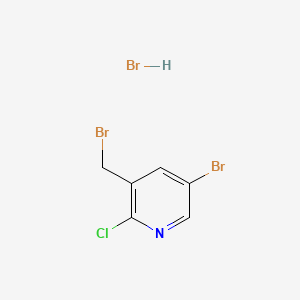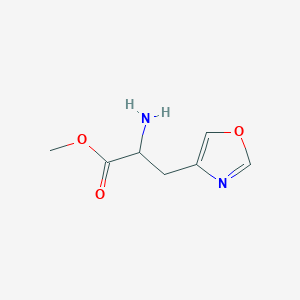
Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate typically involves the cyclodehydration of appropriate precursors. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in sulfuric acid to form the oxazole ring . Another approach is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates .
Industrial Production Methods
Industrial production of oxazole derivatives often involves scalable processes that minimize the use of hazardous reagents. For example, the use of chlorosulfonic acid can be avoided by employing alternative cyclodehydration methods that reduce acidic waste and facilitate scaling .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include oxazole-2-carboxylic acids, amino alcohols, and substituted oxazole derivatives, which have diverse applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its heterocyclic structure.
Medicine: Oxazole derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate involves its interaction with specific molecular targets. The oxazole ring can bind to various enzymes and receptors through non-covalent interactions, influencing biological pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: The parent compound with a simple oxazole ring.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms at different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Uniqueness
Methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike simple oxazole or isoxazole, this compound has enhanced binding affinity to biological targets, making it more effective in medicinal applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C7H10N2O3 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(1,3-oxazol-4-yl)propanoate |
InChI |
InChI=1S/C7H10N2O3/c1-11-7(10)6(8)2-5-3-12-4-9-5/h3-4,6H,2,8H2,1H3 |
Clave InChI |
XSTXQLPDMJZUFH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=COC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


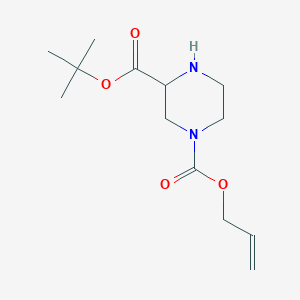
![ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13481974.png)
![2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride](/img/structure/B13481980.png)
